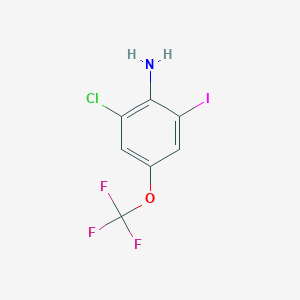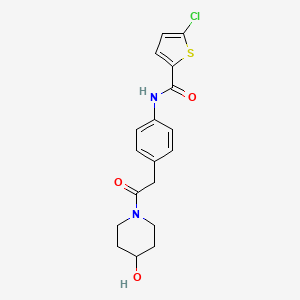
4-((4-chlorophenyl)thio)-N-(2-phenoxyphenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-CHLORO-2-PHENOXYPHENYL ISOCYANATE 97” is a chemical that has some similarities with the compound you’re asking about . It’s used in the chemical industry and has the molecular formula C13H8ClNO2 .
Physical and Chemical Properties Analysis
For the related compound “4-CHLORO-2-PHENOXYPHENYL ISOCYANATE 97”, it has a melting point of 35-40 °C, a predicted boiling point of 328.9±32.0 °C, and a predicted density of 1.21±0.1 g/cm3 .
Applications De Recherche Scientifique
Synthesis and Biological Activity
- The development and synthesis of heterocyclic compounds with potential biological activities have been a focus of research. For example, compounds derived from reactions involving chlorophenyl and phenoxyphenyl groups have shown antimicrobial and antifungal activities, suggesting their use in creating new antimicrobial agents (G. H. Sayed et al., 2003).
Material Science and Polymer Chemistry
- In material science, thiophene-based polymers have been synthesized for various applications, including humidity sensing and electroactive materials. These polymers exhibit significant properties such as high fluorescence quantum yields and the ability to sense humidity, which could be relevant for the development of sensors and optoelectronic devices (Bahadır Keskin et al., 2016).
Environmental Applications
- Research on environmental applications, such as the degradation of pollutants, is also noteworthy. Studies involving similar chlorophenyl structures have explored the degradation of chlorophenols in water, demonstrating the potential of specific catalysts or conditions to break down environmental pollutants efficiently and reduce toxicity (A. Eslami et al., 2018).
Photocatalysis
- The field of photocatalysis has seen the use of titanium dioxide (TiO2) in the degradation of phenolic compounds under visible light, illustrating a surface-complex-mediated path that could be leveraged for the photocatalytic degradation of environmental pollutants (Soonhyun Kim & W. Choi, 2005).
Chemical Synthesis
- Novel synthetic routes have been explored for creating (thio)substituted butadienes and butenynes, demonstrating the versatility of chlorophenyl compounds in the synthesis of complex molecules that could have applications in medicinal chemistry and materials science (Aysecik Kacmaz, 2019).
Safety and Hazards
Propriétés
IUPAC Name |
4-(4-chlorophenyl)sulfanyl-N-(2-phenoxyphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClNO2S/c23-17-12-14-19(15-13-17)27-16-6-11-22(25)24-20-9-4-5-10-21(20)26-18-7-2-1-3-8-18/h1-5,7-10,12-15H,6,11,16H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GREOZYAFGNVUGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)CCCSC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N1-(3-(dimethylamino)propyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2753830.png)
![1-(2-Methoxyphenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2753831.png)
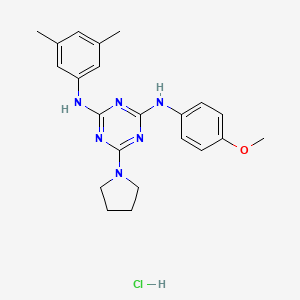
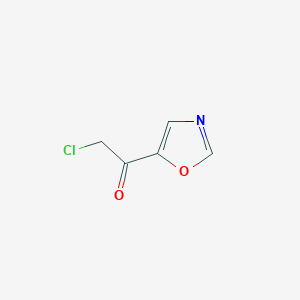
![N-(3-methoxybenzyl)-2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2753835.png)
![Benzo[2,1-b:3,4-b']dithiophene-4,5-dione](/img/structure/B2753836.png)
![4-fluoro-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2753838.png)
![N-cyclohexyl-1-((3-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/no-structure.png)
![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2753841.png)
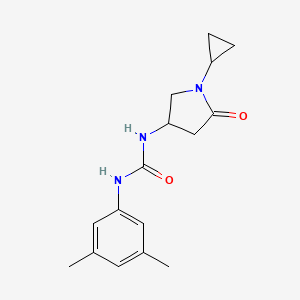

![Ethyl 2-[(5-{[3-(trifluoromethoxy)benzoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B2753848.png)
